4-(2-Nitrophenoxy)benzonitrile
Overview
Description
“4-(2-Nitrophenoxy)benzonitrile” is a chemical compound with the molecular formula C13H8N2O3 . It has a molecular weight of 240.21 g/mol.
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C13H8N2O3 . More detailed structural analysis would require specific spectroscopic data or computational modeling .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the search results, it’s worth noting that benzonitrile derivatives have been studied for their potential as antiviral agents .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the search results. It is known that the compound has a molecular weight of 240.21 g/mol.Scientific Research Applications
Synthesis and Material Applications
Synthesis of Isoxazolines : Kanemasa et al. (1992) described a method for the synthesis of isoxazolines, which involves the reaction of benzonitrile oxide with allyl alcohols. This method could potentially be applied to derivatives of 4-(2-Nitrophenoxy)benzonitrile (Kanemasa, Nishiuchi, & Wada, 1992).
Corrosion Inhibition : Chaouiki et al. (2018) researched the use of benzonitrile derivatives as corrosion inhibitors for mild steel. This suggests potential applications for similar compounds like this compound in protecting metals from corrosion (Chaouiki et al., 2018).
High-Temperature Polymers : Keller and Dominguez (2005) synthesized a high-yield phthalonitrile polymer from a nitro-substituent, like that in this compound, indicating its potential use in high-temperature resistant materials (Keller & Dominguez, 2005).
Polyimide Synthesis : Zeng, Zou, and Yang (2014) developed polyimides using a phthalonitrile-containing diamine, suggesting that this compound derivatives could be useful in creating high-performance polymers (Zeng, Zou, & Yang, 2014).
Environmental and Chemical Process Applications
Nitration and Hydroxylation Studies : Vione et al. (2004) studied the nitration and hydroxylation of benzene, which can inform the chemical behavior of related compounds like this compound in environmental contexts (Vione et al., 2004).
Electrochemical and Gas Sensing Properties : Gümrükçü et al. (2011) investigated phthalonitrile derivatives' electrochemical and gas sensing properties, indicating potential applications for this compound in sensor technology (Gümrükçü et al., 2011).
Solid-State Polymerization : Tabata, Kuwamoto, and Okuno (2016) demonstrated the polymerization of diacetylenes, which includes structures similar to this compound, suggesting its utility in the creation of polymers (Tabata, Kuwamoto, & Okuno, 2016).
Safety and Hazards
Properties
IUPAC Name |
4-(2-nitrophenoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c14-9-10-5-7-11(8-6-10)18-13-4-2-1-3-12(13)15(16)17/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLSEFOAGVCQDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429398 | |
Record name | 4-(2-nitrophenoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113344-23-3 | |
Record name | 4-(2-nitrophenoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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